2-phenyl-N-(3-phenylpropyl)acetamide

Description

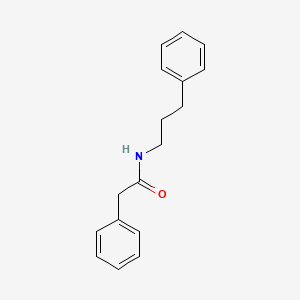

2-Phenyl-N-(3-phenylpropyl)acetamide is a tertiary acetamide derivative characterized by a phenyl-substituted acetamide core linked to a 3-phenylpropylamine moiety. Its synthesis typically involves coupling 2-phenylacetic acid derivatives with 3-phenylpropylamine using carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) as catalysts in dry dichloromethane (DCM) . The compound has demonstrated diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticonvulsant properties. Notably, in murine models, its pyrrolidin-1-yl-substituted analog (compound 31, ED₅₀ = 34.2 mg/kg) exhibited potent anticonvulsant activity in the maximal electroshock (MES) test .

Properties

IUPAC Name |

2-phenyl-N-(3-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVKYJIJDOEUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3-phenylpropyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-phenylacetic acid with 3-phenylpropylamine in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) and a catalyst like 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of phenylacetic acid derivatives.

Reduction: Formation of 2-phenyl-N-(3-phenylpropyl)amine.

Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2-phenyl-N-(3-phenylpropyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Key Observations

Impact of Substituents on Bioactivity :

- The 2,5-dioxopyrrolidin-1-yl group in compound 31 enhances anticonvulsant efficacy compared to the parent compound, likely due to improved hydrogen-bonding interactions with neuronal targets .

- Trifluoromethyl substitution () reduces aromaticity but increases metabolic stability, making it suitable for catalytic applications like C–H borylation .

Synthetic Flexibility :

- CDI/DMAP-mediated coupling is a versatile method for acetamide derivatives, enabling modifications at both the acid and amine components .

- Heterocyclic introductions (e.g., thiazol in ) require specialized reagents, limiting scalability compared to straightforward acylations .

Pharmacological Gaps :

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-phenyl-N-(3-phenylpropyl)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 2-phenylacetic acid and 3-phenylpropylamine. Reagents like EDCl/HOBt or DCC/DMAP are effective for activating the carboxylic acid. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) influence yield. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor intermediates using TLC (Rf ~0.3–0.5) .

Q. How is the structure of this compound validated post-synthesis?

- Methodological Answer : Use ¹H/¹³C NMR to confirm proton environments (e.g., amide NH at δ 6.5–7.0 ppm, aromatic protons at δ 7.2–7.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 310.1678). FT-IR confirms amide C=O stretching (~1650 cm⁻¹) .

Q. What analytical techniques assess the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological assays.

- Melting Point Analysis : Compare observed mp (e.g., 120–122°C) to literature values.

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 81.2%, H: 7.2%, N: 4.5%) .

Advanced Research Questions

Q. How can computational methods predict the biological target interactions of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein targets (e.g., kinases or GPCRs) using PDB structures. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Pair computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation .

Q. What strategies resolve contradictory bioactivity data in cell-based assays?

- Methodological Answer :

- Orthogonal Assays : Use a luciferase reporter assay alongside Western blotting to confirm target modulation.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa).

- Metabolite Screening : Check for off-target effects via LC-MS/MS metabolite profiling .

Q. How does modifying the phenyl substituents impact structure-activity relationships (SAR)?

- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (-OCH₃) groups on either phenyl ring. Test for changes in:

- Lipophilicity (logP via shake-flask method).

- Binding Affinity (SPR or fluorescence polarization).

- Cellular Permeability (Caco-2 monolayer assay). Correlate findings with computational electrostatic potential maps .

Q. What are the challenges in scaling up the synthesis of this compound?

- Methodological Answer :

- Solvent Volume Reduction : Optimize for greener solvents (e.g., cyclopentyl methyl ether) to improve scalability.

- Catalyst Recycling : Test immobilized catalysts (e.g., polymer-supported EDCl) to reduce costs.

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time reaction monitoring .

Q. How is the compound’s stability under physiological conditions evaluated?

- Methodological Answer : Conduct forced degradation studies :

- Acid/Base Hydrolysis : Incubate in HCl/NaOH (0.1M, 37°C) and analyze degradation products via LC-MS.

- Oxidative Stress : Treat with H₂O₂ (3%) and monitor stability over 24 hours.

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.